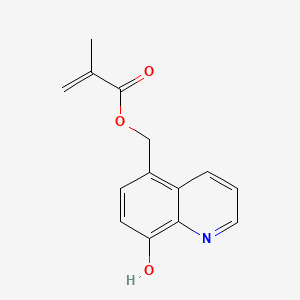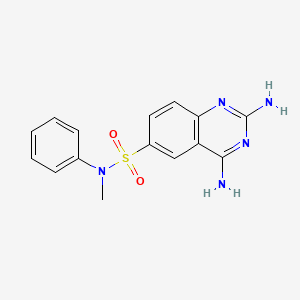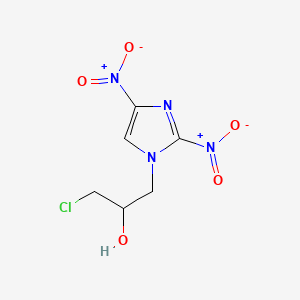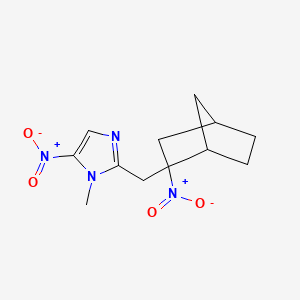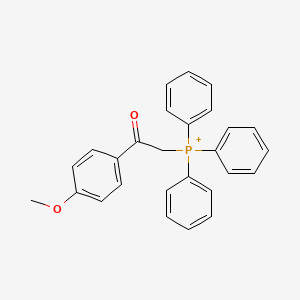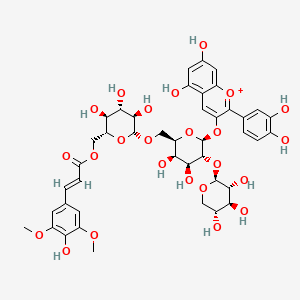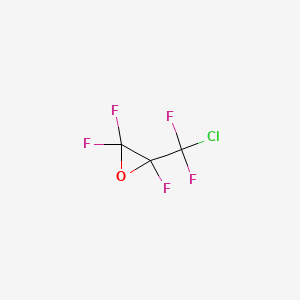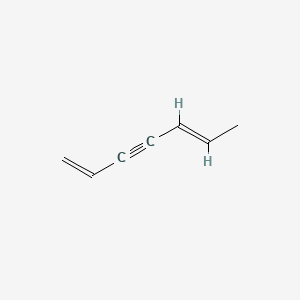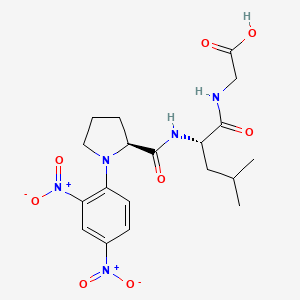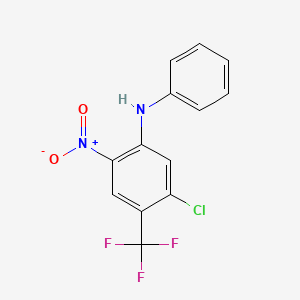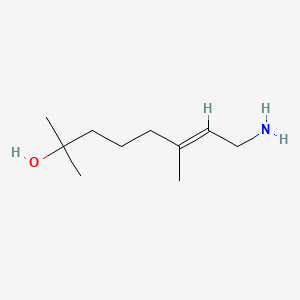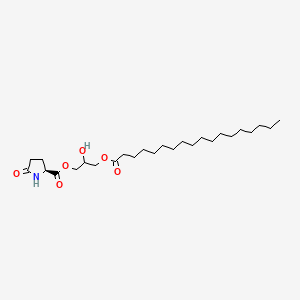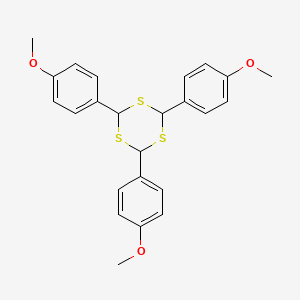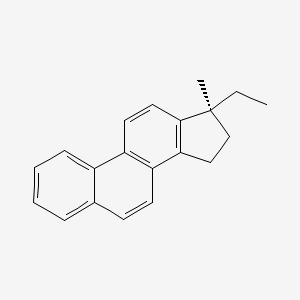
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- is a complex organic compound with a unique structure that includes multiple aromatic rings and a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- typically involves multiple steps, including the formation of the cyclopentane ring and the introduction of the ethyl and methyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, alcohols). Conditions can vary widely depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives of the original compound.
科学研究应用
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- has several scientific research applications, including:
Chemistry: Used as a model compound for studying aromaticity and ring strain in polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anti-cancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-: This compound lacks the ethyl and methyl groups present in 15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl-.
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound has a similar structure but differs in the position and type of substituents.
Uniqueness
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- is unique due to its specific combination of aromatic rings and substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
3750-94-5 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
(17S)-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m0/s1 |
InChI 键 |
LMBRVEKVXRTMGS-FQEVSTJZSA-N |
手性 SMILES |
CC[C@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
规范 SMILES |
CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


